Product packaging for Isopropalin(Cat. No.:CAS No. 33820-53-0)

Isopropalin

Cat. No.: B128930
CAS No.: 33820-53-0
M. Wt: 309.36 g/mol
InChI Key: NEKOXWSIMFDGMA-UHFFFAOYSA-N
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Description

Isopropalin (CAS 33820-53-0) is a selective pre-emergent dinitroaniline herbicide. Its primary mechanism of action is the inhibition of microtubule assembly, classifying it as a K1/HRAC Group 3 and WSSA Group 3 herbicide . Historically, it was used for the control of grass and broadleaved weeds in crops such as tobacco, tomatoes, and peppers . This compound is an orange-colored liquid with low water solubility and a high octanol-water partition coefficient (Log P of 5.29), indicating significant lipophilicity . From an environmental perspective, this compound is characterized as persistent in soil, with a typical field half-life (DT₅₀) of up to 10 months . It is also classified as very toxic to aquatic life, with long-lasting effects, and has a high potential for bioaccumulation . Consequently, it serves as a critical compound for studying herbicide persistence, soil biodegradation, and ecotoxicology . This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all recommended safety protocols, as this compound is a flammable liquid and may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N3O4 B128930 Isopropalin CAS No. 33820-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dinitro-4-propan-2-yl-N,N-dipropylaniline
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InChI

InChI=1S/C15H23N3O4/c1-5-7-16(8-6-2)15-13(17(19)20)9-12(11(3)4)10-14(15)18(21)22/h9-11H,5-8H2,1-4H3
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InChI Key

NEKOXWSIMFDGMA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(C)C)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C15H23N3O4
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DSSTOX Substance ID

DTXSID8024157
Record name Isopropalin
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Molecular Weight

309.36 g/mol
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Physical Description

Red-orange; liquid; [HSDB]
Record name Isopropalin
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Solubility

In water at 25 °C, 0.1 mg/l. In acetone, hexane, benzene, chloroform, diethyl ether, acetonitrile, and methanol, all > 1 kg/l at 25 °C., Readily soluble in organic solvents
Record name ISOPROPALIN
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Vapor Pressure

0.00003 [mmHg], 1.9 mPa at 30 °C
Record name Isopropalin
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Color/Form

Red-orange liquid

CAS No.

33820-53-0
Record name Isopropalin
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Record name Isopropalin [ANSI:BSI:ISO]
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Mechanisms of Herbicidal Action of Isopropalin

Cellular and Subcellular Target Site Interactions of Isopropalin

The primary mode of action for this compound, like other dinitroaniline herbicides, is the disruption of cell division, a fundamental process for plant growth. ucanr.edunih.gov This disruption occurs through specific interactions with key cellular components involved in mitosis.

Microtubular Assembly Inhibition

This compound acts as a potent inhibitor of microtubule assembly. herts.ac.ukwssa.nethracglobal.com Microtubules are dynamic protein filaments composed of tubulin subunits, which are crucial for various cellular functions, including the formation of the mitotic spindle during cell division. nih.govresearchgate.net Research indicates that dinitroaniline herbicides, including this compound, bind to tubulin dimers. researchgate.netbioone.org This binding prevents the polymerization of tubulin into functional microtubules. researchgate.netslideshare.net The disruption of microtubule formation is a key factor in the herbicidal activity of this chemical class. ucanr.edu

Studies have shown a high degree of selectivity in the binding of dinitroanilines to tubulin from different organisms. researchgate.netasm.org They effectively bind to plant and protozoan tubulin but show minimal interaction with animal and fungal tubulin, which explains their selective herbicidal properties. researchgate.netasm.org The binding sites for dinitroanilines are located on the surface of tubulin subunits, specifically at the longitudinal contacts between them. researchgate.net

Disruption of Mitotic Processes

By inhibiting microtubule assembly, this compound directly interferes with mitotic processes. ucanr.eduresearchgate.net The mitotic spindle, which is composed of microtubules, is essential for the proper segregation of chromosomes during cell division. researchgate.netcambridge.org The absence or malfunction of the mitotic spindle due to this compound's action leads to a disruption of mitosis. nih.govcambridge.org

Observations of cells treated with dinitroaniline herbicides reveal an accumulation of cells in a state of arrested metaphase. cambridge.org This is a direct consequence of the failure of the mitotic spindle to form and function correctly. cambridge.org The cells are unable to proceed through mitosis, leading to a halt in cell division. nih.gov This disruption is a hallmark of the herbicidal effect of this compound and other compounds in its class. ucanr.edu

Effects on Chromosome Segregation and Cell Division

The failure of the mitotic spindle has profound effects on chromosome segregation. nih.gov Without a functional spindle, chromosomes cannot be properly aligned at the metaphase plate and subsequently segregated to the daughter cells. nih.govmdpi.com This leads to abnormal chromosome numbers and distribution. mdpi.cominstitut-curie.org

The disruption of mitosis ultimately results in the inhibition of cell division. ucanr.edugoogle.com In some cases, this can lead to the formation of multinucleate cells, where the nucleus has divided but the cell itself has failed to do so. cambridge.org This cessation of cell division in the meristematic tissues of roots and shoots is a primary reason for the herbicidal effects observed in susceptible plants. ucanr.edu

Physiological and Developmental Impacts on Susceptible Plants

The cellular-level disruptions caused by this compound manifest as significant physiological and developmental problems in susceptible plants, particularly in their early growth stages. ucanr.edu

Inhibition of Root Elongation

One of the most prominent and widely reported effects of this compound and other dinitroaniline herbicides is the potent inhibition of root elongation. nih.govucanr.edu This is a direct result of the cessation of cell division in the root meristem. nih.gov Roots of treated plants are often characterized by a swollen or club-shaped appearance at the tip. researchgate.netcambridge.org This swelling is due to the continued isodiametric expansion of cells that are no longer able to divide and elongate in their normal, directional manner. researchgate.net

Environmental Fate and Persistence of Isopropalin

Degradation Dynamics in Soil Environments

The persistence of isopropalin in soil is highly variable, with its half-life ranging from less than two months in sandy soils to approximately eight months in clay soils. epa.gov The degradation of this compound leads to the formation of numerous metabolites through modifications of the parent compound's alkyl side chains or nitro groups, with microorganisms playing a significant, though not fully defined, role in this transformation. epa.gov Ultimately, these residues can become incorporated into soil humic and fulvic fractions. epa.gov

Anaerobic Degradation Pathways and Kinetics

This compound degrades much more rapidly in anaerobic (oxygen-deficient) soil environments compared to aerobic ones. cambridge.orgcambridge.orgcambridge.org This accelerated dissipation is a key feature of its environmental fate, particularly in soils prone to flooding or saturation. cambridge.orgresearchgate.net The half-life of this compound in anaerobic soil at 30°C was measured to be just 0.17 months (approximately 5 days). cambridge.orgcambridge.org

While a complete anaerobic degradation pathway has not been fully established, some key metabolites have been identified. epa.gov Under semi-aerobic or anaerobic conditions, a major metabolite detected is the mononitro derivative of this compound, referred to as Compound 183. epa.gov In one study, this compound was found in significant amounts (20-30% of the applied this compound) after 11 to 15 days, though its concentration declined substantially thereafter. epa.gov Dinitroaniline herbicides like this compound can also be transformed by microbially reduced iron minerals under anaerobic conditions. researchgate.net

The difference in the degradation rate of this compound between aerobic and anaerobic conditions is stark. This compound is degraded more slowly under aerobic conditions than under anaerobic conditions. epa.govcambridge.org A comparative study at 30°C revealed that this compound degraded 20 times faster anaerobically than aerobically. cambridge.org This indicates that anaerobic conditions have a profound effect on the breakdown of this compound. cambridge.org

Data Tables

Table 1: this compound Half-Life in Soil under Different Conditions

Condition Soil Type/Temperature Half-Life (Months) Source(s)
Aerobic Sandy Soils < 2 epa.gov
Aerobic Clay Soil ~ 8 epa.gov
Aerobic Loam Soil at 30°C 3.5 cambridge.orgcambridge.org
Aerobic Loam Soil at 15°C 13.3 cambridge.orgcambridge.org
Anaerobic Loam Soil at 30°C 0.17 cambridge.orgcambridge.org
Characterization of Anaerobic Metabolites

Atmospheric Transformation Processes

Once in the atmosphere, this compound can undergo significant chemical changes through reactions with atmospheric oxidants. publish.csiro.au These transformations are crucial in determining its atmospheric lifetime and the nature of its degradation products. publish.csiro.au

Heterogeneous reactions with ozone are a key pathway for the atmospheric degradation of this compound adsorbed on particulate matter, such as silica (B1680970) particles. publish.csiro.auresearchgate.net

Studies investigating the heterogeneous reactions of this compound with ozone have identified N-dealkylation and carbonylation of the N,N-dialkyl group as significant reaction pathways. publish.csiro.audntb.gov.ua In one study, a product identified as 2,6-dinitro-N-propyl-N-propanoyl-4-(propan-2-yl)benzamine was formed, indicating the oxidation of an N-alkyl group to a ketone or aldehyde. publish.csiro.au The reaction mechanism for N-dealkylation induced by NO₃ radicals involves H-abstraction from the N-propyl group, leading to the formation of an α-peroxypropyl radical, then an α-propyloxy radical and an α-amino alcohol, which subsequently collapses. nih.gov

A notable transformation observed during the ozonolysis of this compound is the conversion of a nitro (–NO₂) group to a hydroxylamino (–NHOH) group. publish.csiro.au This specific reaction pathway had not been extensively reported in prior studies of this compound's atmospheric degradation. publish.csiro.au The formation of a product with a molecular ion peak at m/z 295, which is 14 amu less than this compound, suggests the loss of an oxygen atom and the addition of two hydrogen atoms, consistent with the –NO₂ to –NHOH transformation. publish.csiro.au

The atmospheric lifetime of particulate this compound is influenced by the concentration of atmospheric oxidants like ozone. The effective rate constant for the heterogeneous reaction of this compound with ozone has been measured at 2.70 × 10⁻¹⁹ cm³ molecules⁻¹ s⁻¹. publish.csiro.au Based on this rate, the atmospheric half-life of particulate this compound is estimated to be around 30 days, assuming an average tropospheric ozone concentration of 40 ppbv. publish.csiro.au

Analysis of degradation products from heterogeneous reactions with ozone and NO₃ radicals has identified several key compounds. publish.csiro.aunih.gov Mono-dealkylated derivatives are major products of reactions with NO₃ radicals. nih.gov Additionally, an α-amino alcohol product has been detected in these reactions. nih.gov In ozonolysis experiments, besides the N-dealkylation and nitro group transformation products, other degradation products have also been observed. publish.csiro.au

Degradation PathwayKey ProductsReactant
N-Dealkylation & Carbonylation2,6-dinitro-N-propyl-N-propanoyl-4-(propan-2-yl)benzamine, Mono-dealkylated derivatives, α-amino alcoholO₃, NO₃ radicals
Nitro Group TransformationHydroxylamino-isopropalin derivativeO₃

Heterogeneous Ozonolysis Reactions

N-Dealkylation and Carbonylation Pathways

Persistence Studies in Agricultural Field Conditions

The persistence of this compound in soil is highly variable and depends on soil type and environmental conditions. epa.gov It is considered the most persistent among the dinitroaniline herbicides. wikipedia.org

Under field conditions, this compound's half-life can be less than two months in soils with high sand content, such as loamy sand and sandy loam soils. epa.gov However, it is significantly more persistent in clay soil, where its half-life is approximately eight months. epa.gov In sandy clay loam, medium silt loam, and loam soils, dissipation can be as rapid as in sandy soils, but persistence is also possible. epa.gov In some cases, particularly in silt loam and clay soils, this compound can accumulate after repeated annual applications. epa.gov

Studies under controlled laboratory conditions have provided more specific half-life data. The aerobic half-life of this compound in soil was found to be 3.5 months at 30°C and 13.3 months at 15°C. cambridge.org The herbicide dissipates more quickly under anaerobic conditions, with a first-order half-life of 0.17 months at 30°C in anaerobic soil. cambridge.org The degradation processes appear to be primarily non-biological. cambridge.org

Soil ConditionTemperatureHalf-life
Aerobic30°C3.5 months cambridge.org
Aerobic15°C13.3 months cambridge.org
Anaerobic30°C0.17 months cambridge.org
Field (High Sand Content)N/A< 2 months epa.gov
Field (Clay Soil)N/A~8 months epa.gov

Metabolic Transformations of Isopropalin in Biological Systems

Plant Metabolism and Residue Distribution

Studies utilizing radiolabeled Isopropalin have been instrumental in elucidating its behavior in various crop species. The findings indicate limited uptake from the soil and a specific pattern of distribution within plant tissues.

Uptake and Translocation in Crop Species

The absorption of this compound from treated soil by crops is generally minimal. cambridge.org Dinitroaniline herbicides as a class are typically absorbed by roots, which inhibits both root and shoot development, but their translocation is often limited. umn.edu While radioactivity from ¹⁴C-labeled this compound has been shown to be taken up by both treated crops and those planted in rotation, analysis of mature plants reveals that residues of the parent this compound compound are often undetectable in the harvested portions. epa.gov For instance, no detectable residues of this compound were found in a wide range of crops, including the heads and straw of barley and oats, cabbage, corn cobs and grain, lettuce, snap beans, sorghum grain, soybean seeds, spinach, and turnip roots and greens. epa.gov In some cases, such as in wheat heads, sugar beet roots, and peanut shells, either no residues were detected or they were below the 0.01 ppm level. epa.gov

Identification of Plant-Derived Metabolites

Despite the uptake of radioactivity, studies have not detected this compound itself or its recognizable transformation products in any of the examined plant tissues. cambridge.org While a number of degradation products of this compound have been identified in soil, these metabolites have not been found within the plants grown on that soil. chemicalbook.in This indicates that either the metabolites are not taken up by the plant roots or they are metabolized into compounds that become part of the general biological matrix and are no longer identifiable as distinct metabolites. cambridge.org

Microbial Metabolism and Enzymatic Pathways

Microorganisms play a crucial role in the environmental degradation of this compound. Specific enzymes, particularly nitroreductases, have been identified as key players in the initial steps of its breakdown.

Role of Nitroreductases in this compound Degradation

Bacterial nitroreductases are enzymes that have been shown to metabolize dinitroaniline herbicides. nih.gov These enzymes, which are often FMN-dependent, use cofactors like NADH or NADPH to reduce the nitro groups of aromatic compounds. researchgate.net Two specific nitroreductases have been identified with activity towards dinitroanilines: pendimethalin (B1679228) nitroreductase (PNR) and an enzyme designated NfnB. nih.gov Research has shown that PNR can catalyze the nitroreduction of this compound at both the C2 and C6 nitro group positions. nih.gov

The nitroreductase NfnB, isolated from Sphingopyxis sp. strain HMH, also exhibits metabolic activity towards dinitroaniline herbicides. researchgate.netrcsb.org While its efficiency with this compound may differ from other similar herbicides, specific mutations to this enzyme can alter its substrate specificity. nih.govrcsb.org For example, mutating the amino acid Tyr88 in NfnB has been shown to cause significant changes in its selectivity, enhancing its activity toward bulkier dinitroanilines like this compound. rcsb.orgacs.org

Isolation and Characterization of this compound-Degrading Microorganisms

The ability of microorganisms to degrade this compound has been demonstrated in laboratory settings. One study found that this compound was degraded in nonsterile soil and was undetectable after 24 hours when added to an anaerobic artificial rumen fluid, whereas no degradation occurred in sterile preparations. epa.gov However, the specific microorganisms responsible were not characterized in that particular study. epa.gov

More targeted research has led to the identification of bacteria that produce the enzymes capable of this degradation. The pendimethalin nitroreductase (PNR) was identified from Bacillus subtilis Y3. nih.gov The nitroreductase NfnB, which also shows activity on this compound, was sourced from Sphingopyxis sp. strain HMH. nih.govrcsb.org The isolation and characterization of these bacteria and their enzymatic pathways are critical for understanding the environmental fate of this compound and for potential bioremediation applications. acs.org

Biochemical Pathways of Microbial Degradation

The microbial degradation of this compound, a dinitroaniline herbicide, is a critical process influencing its environmental persistence. The primary biochemical reactions involved in its breakdown are mediated by soil microorganisms, which utilize various enzymatic pathways to transform the xenobiotic compound. These pathways primarily involve the reduction of the nitro groups and dealkylation of the N-propyl groups.

The initial and most significant step in the microbial metabolism of this compound is the reduction of its two nitro groups. This reaction is catalyzed by nitroreductase enzymes, which are found in a variety of soil bacteria. nih.gov These enzymes, such as the FMN-dependent nitroreductases, transfer electrons from NADH or NADPH to the nitro groups, converting them to nitroso, hydroxylamino, and ultimately amino groups. mdpi.commdpi.com For instance, the pendimethalin nitroreductase (PNR) from Bacillus subtilis has been shown to catalyze the nitroreduction of both nitro groups on this compound. nih.gov Another nitroreductase, NfnB from Sphingopyxis sp., can also be engineered to enhance its activity towards this compound. nih.gov

Following or concurrent with nitroreduction, dealkylation of the N,N-dipropylamino group can occur. This process involves the removal of one or both propyl groups from the nitrogen atom, a reaction also mediated by microbial enzymes. nih.govepa.gov The degradation of the related dinitroaniline herbicide, trifluralin (B1683247), by Bacillus sp. TF-1 proceeds through mono-nitroreduction, followed by further nitroreduction and N-dealkylation, suggesting a similar pathway for this compound. nih.gov

Based on studies of this compound and related dinitroaniline herbicides, the proposed microbial degradation pathway involves a sequence of reduction and dealkylation reactions. The initial reduction of one nitro group leads to the formation of a monoamino derivative. Subsequent reduction of the second nitro group results in a diamino compound. Parallel to these reductions, the N-propyl groups can be sequentially removed. The interplay of these reactions leads to a variety of intermediate metabolites.

The following data table summarizes the key transformation products of this compound identified in soil, which are indicative of the biochemical pathways of microbial degradation.

Table 1: Key Microbial Degradation Products of this compound in Soil

Compound Name Chemical Structure Pathway Step
This compound 4-isopropyl-2,6-dinitro-N,N-dipropylaniline Parent Compound
2,6-dinitro-N-propylcumidine A derivative with one propyl group removed from the amine. N-dealkylation
2,6-dinitrocumidine A derivative with both propyl groups removed from the amine. Complete N-dealkylation
4-isopropyl-6-nitro-N¹,N¹-dipropyl-o-phenylenediamine A product of the reduction of one nitro group to an amino group. Nitroreduction

Data sourced from EPA Pesticide Registration Standard for this compound.

Comparative Metabolic Studies Across Organisms

The metabolic fate of this compound varies significantly across different biological systems, including microorganisms, plants, and animals. These differences are primarily due to the distinct enzymatic capabilities of each type of organism for detoxifying foreign compounds.

Microorganisms: As detailed in the previous section, soil microorganisms possess robust enzymatic systems, particularly nitroreductases, that actively degrade this compound. nih.gov The primary pathways involve the reduction of nitro groups and N-dealkylation, leading to the formation of several intermediate metabolites. nih.gov This metabolic activity is crucial for the eventual mineralization of the herbicide in the environment. The rate of degradation can be influenced by soil conditions, with faster dissipation observed under anaerobic conditions.

Plants: In contrast to the extensive degradation by soil microbes, the metabolism of this compound within plant tissues appears to be limited. Studies on crops grown in this compound-treated soil have shown that negligible amounts of the parent compound or its recognizable transformation products are detected in the plant tissues. cambridge.org Research using radiolabeled ¹⁴C-isopropalin indicated that the radioactivity becomes randomly distributed throughout the plant tissue, suggesting that the compound or its metabolites might be incorporated into the plant's structural components rather than being extensively metabolized into discrete, extractable products. cambridge.org This indicates that while plants can take up the herbicide, their capacity for its detoxification through specific metabolic pathways is less pronounced compared to soil microorganisms.

Animals: Information on the specific metabolic pathways of this compound in animals is limited. However, studies in rats have indicated that exposure to high doses of this compound can lead to physiological effects such as reduced hemoglobin concentrations and altered organ weights, suggesting that the compound is absorbed and undergoes some form of metabolic processing. wikipedia.org Generally, in animals, xenobiotics like pesticides are metabolized in the liver through a series of reactions categorized as Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) to increase their water solubility and facilitate excretion. herts.ac.uk For dinitroaniline herbicides, this could involve nitro-reduction and oxidation of the alkyl side chains, followed by conjugation with molecules like glucuronic acid or sulfate. While specific metabolites of this compound in rats have not been detailed in the available literature, the observed toxic effects imply that the parent compound or its metabolites interact with biological systems. wikipedia.org

The following table provides a comparative overview of this compound metabolism across these different organisms.

Table 2: Comparative Metabolism of this compound

Organism Group Primary Metabolic Processes Key Findings
Microorganisms Nitroreduction, N-dealkylation Extensive degradation with the formation of multiple intermediate metabolites. nih.govnih.gov
Plants Limited metabolism, potential for incorporation into plant matrix This compound and its major soil metabolites are generally not detected in plant tissues. cambridge.org

| Animals (Rats) | Likely involves Phase I (e.g., nitroreduction, oxidation) and Phase II (conjugation) reactions. | Limited data available on specific pathways, but evidence of systemic effects suggests absorption and metabolism. wikipedia.orgherts.ac.uk |

Ecotoxicological and Toxicological Investigations of Isopropalin

Aquatic Ecotoxicology

Isopropalin's potential impact on aquatic ecosystems has been the subject of various ecotoxicological studies. These investigations are crucial for understanding the risks this chemical compound poses to organisms living in water bodies.

Toxicity to Fish Species (e.g., Carassius auratus)

Research on the acute toxicity of this compound to temperate freshwater fish has established a 96-hour lethal concentration 50 (LC₅₀) of greater than 0.803 mg/L herts.ac.uk. The LC₅₀ value represents the concentration of a chemical that is lethal to 50% of the test organisms within a specified time frame. In this case, it indicates the concentration of this compound in water that would be expected to kill half of a temperate freshwater fish population within 96 hours of exposure.

Studies have utilized the goldfish (Carassius auratus) as a model organism for assessing the toxic effects of various chemicals on fish. nih.govarakmu.ac.ir These studies often involve exposing the fish to different concentrations of a substance and observing the effects on their behavior, physiology, and survival rates. arakmu.ac.ir For instance, research on other pesticides has examined behavioral changes such as irregular swimming, hyper-excitability, and loss of equilibrium as indicators of toxicity. arakmu.ac.ir While specific detailed studies on the full range of toxicological effects of this compound on Carassius auratus are not extensively documented in the provided search results, the established LC₅₀ value provides a critical benchmark for its acute toxicity in fish.

Effects on Aquatic Invertebrates (e.g., Artemia salina)

The brine shrimp, Artemia salina, is a common model organism for ecotoxicological testing due to its sensitivity to pollutants and ease of culture. animaldiversity.orgredalyc.org Studies on various chemical contaminants have used Artemia salina to determine lethal concentrations (LC₅₀) and to assess sublethal effects. researchgate.netnih.gov For example, research on emerging contaminants has evaluated their impact on the survival and enzymatic activity of Artemia salina at different temperatures and exposure times. researchgate.netnih.gov

While direct studies on the effects of this compound on Artemia salina were not found in the search results, the methodologies used in these studies are directly applicable to assessing this compound's potential impact. Such studies would typically involve exposing Artemia salina nauplii to a range of this compound concentrations to determine the 24-hour and 48-hour LC₅₀ values.

Water and Sediment Ecotoxicity Assessments

The assessment of water and sediment ecotoxicity is critical for understanding the environmental fate and impact of chemicals like this compound. Sediments can act as a sink for many pollutants, leading to long-term exposure for benthic organisms. unsam.edu.ar Ecotoxicity assessments often involve analyzing the concentration of the chemical in water and sediment samples and conducting toxicity tests with organisms that inhabit these environments. unsam.edu.ar

While specific studies detailing the ecotoxicity of this compound in water and sediment were not extensively available in the provided search results, the presence of this compound has been monitored in environmental samples. estuarypartnership.org The persistence of this compound in soil, with a typical half-life (DT₅₀) of 100 days, suggests it could also persist in sediment, posing a potential long-term risk to aquatic ecosystems. herts.ac.uk The development of water quality guidelines for various pesticides is an ongoing effort to protect aquatic ecosystems. core.ac.uk

Sublethal Ecotoxicological Effects and Enzymatic Disorders

Sublethal concentrations of pollutants can cause a range of adverse effects in aquatic organisms without causing immediate death. These effects can include alterations in growth, reproduction, and behavior, as well as biochemical and physiological changes. regulations.gov One important area of investigation is the impact of chemicals on enzymatic activity. researchgate.netnih.gov

Enzymes such as glutathione (B108866) S-transferase (GST), glutathione peroxidase (GPx), lactate (B86563) dehydrogenase (LDH), and acetylcholinesterase (AChE) are often used as biomarkers of exposure to toxic substances. researchgate.netnih.gov For instance, alterations in the activity of these enzymes in organisms like Artemia salina can indicate oxidative stress, neurotoxicity, or disruptions in energy metabolism. researchgate.netnih.govnih.gov Research on other pesticides has shown that exposure can lead to significant changes in the activity of these enzymes in various aquatic species. mdpi.com While specific data on this compound-induced enzymatic disorders is limited in the provided search results, this remains a key area for understanding its sublethal ecotoxicological effects.

Terrestrial Ecotoxicology

The impact of pesticides on terrestrial ecosystems, particularly on non-target beneficial insects, is a significant area of ecotoxicological research.

Toxicity to Detritivorous Organisms (e.g., Eisenia fetida)

Effects on Fungal Species and Other Microorganisms

This compound's impact on microbial communities has been a subject of investigation. One study reported that the growth of 35 species of bacteria and fungi in culture was not inhibited by this compound at concentrations of 100 µg/ml or less. epa.gov Additionally, the growth of six species of protozoa and algae was not inhibited by this compound at concentrations of 40 µg/ml or less. epa.gov

Microbial action is also a key factor in the breakdown of this compound in the environment. This compound was reported to be undetectable 24 hours after being added to an anaerobic artificial rumen fluid, indicating microbial metabolism. epa.gov In nonsterile soil submerged in water, 27% of the applied this compound was still detectable after 48 days, whereas no degradation was observed in sterile soil samples over 27 days, highlighting the role of microorganisms in its degradation. epa.gov The specific microorganisms responsible for breaking down this compound were not identified in this particular study. epa.gov Other research has identified bacterial species, such as Pseudomonas striata, a Flavobacterium sp., an Agrobacterium sp., and an Achromobacter sp., as being capable of degrading similar herbicides. nih.gov

Mammalian Toxicology Studies

Acute Toxicity Assessments in Laboratory Animals

Acute toxicity studies have established that technical this compound has a low order of acute toxicity. In studies conducted on young adult rats, the acute oral lethal dose (LD50) was found to be greater than 5000 mg/kg for both sexes. epa.govagropages.com Similarly, no mortality or signs of toxicity were observed in mice, rabbits, and dogs administered a dose of 2000 mg/kg. epa.gov In chickens, the LD50 is greater than 2000 mg/kg. epa.gov The acute dermal LD50 in rabbits exceeded 2000 mg/kg. epa.govchemsrc.com These findings place this compound in the low oral and dermal toxicity categories. epa.gov

Interactive Data Table: Acute Toxicity of this compound

Test AnimalRoute of AdministrationLD50 (mg/kg)Toxicity CategoryReference
RatOral>5000IV (Low) epa.govagropages.com
MouseOral>2000- epa.gov
RabbitOral>2000- epa.gov
DogOral>2000- epa.gov
ChickenOral>2000- epa.gov
RabbitDermal>2000III (Low) epa.govchemsrc.com

Subchronic Toxicity Studies (e.g., 90-Day Feeding Studies)

Subchronic toxicity has been evaluated through 90-day feeding studies in rats. In one such study, male and female rats were fed diets containing 0, 250 ppm, 750 ppm, and 2250 ppm of this compound. epa.gov The average daily intake ranged from 15 mg/kg/day at the lowest dose to 192 mg/kg/day at the highest dose by the end of the 90-day period. epa.gov No adverse effects were observed at the 250 ppm (15 mg/kg/day) dose level. epa.gov However, at the higher doses of 750 ppm and 2250 ppm, researchers observed reduced hemoglobin concentrations, lowered hematocrits, and altered organ weights. epa.gov Another 90-day study in rats noted that the highest dose level of 0.225% (2250 ppm) in the feed resulted in no treatment-attributed pathology. epa.gov

Developmental and Reproductive Toxicity Evaluations

Developmental and reproductive toxicity studies for this compound have been conducted in rats and rabbits. In a teratology study with rats, the fetotoxic no-observed-effect-level (NOEL) was 123 mg/kg/day. epa.gov At this same dose, maternal toxicity was observed, indicated by soft stool and decreased food consumption. epa.gov For rabbits, the fetotoxic NOEL was 270 mg/kg/day, while the maternal NOEL was 60 mg/kg/day. epa.gov Maternal toxicity in rabbits at 270 mg/kg/day included decreased food consumption and body weight. epa.gov More severe reproductive and developmental effects for related dinitroaniline herbicides, such as reduced litter size, decreased fetal body weight, and reduced skeletal maturity, were seen at higher doses (≥100 mg/kg-day). ornl.gov

Systemic Effects (e.g., Hematological and Organ-Weight Changes)

Systemic effects of this compound have been noted in toxicological studies, primarily involving the hematological system and organ weights. In a 90-day feeding study with rats, reduced hemoglobin concentrations and lowered hematocrits were observed at higher doses. epa.gov These hematological effects were considered critical for determining the chronic reference dose (RfD) for this compound. epa.gov Altered organ weights were also a notable finding in this study, although the specific organs were not always detailed. epa.govepa.gov It is suggested that "unspecified organ weight changes" likely include effects on the liver, as liver and blood effects are common for this class of chemicals. epa.govepa.gov For instance, unspecified organ weight changes were co-critical effects along with reduced hemoglobin and hematocrit in rats fed 48 mg/kg-day for 13 weeks. ornl.govepa.gov

Molecular Ecotoxicological Mechanisms in Non-Target Organisms

The molecular ecotoxicology of this compound, a dinitroaniline herbicide, in organisms not targeted for its pesticidal action is an area of growing concern. While the primary mechanism of action in plants is well-understood to be the disruption of microtubule formation, the specific pathways of toxicity in animal cells are less defined and are often inferred from studies on related dinitroaniline compounds. dntb.gov.uaresearchgate.netscope-journal.com A significant body of research highlights that dinitroaniline herbicides can induce a range of adverse effects in non-target species, including cytotoxicity, genotoxicity, and the activation of oxidative stress pathways. researchgate.netnih.gov However, there is a noted lack of detailed information specifically on the molecular interactions of this compound within animal cells. dntb.gov.uanih.gov

Future Directions in Mechanistic Ecotoxicology

The significant gaps in the understanding of this compound's molecular effects in non-target animals underscore the need for focused research. dntb.gov.uanih.gov Future investigations should move beyond general toxicity assays to elucidate the specific cellular and molecular pathways affected by this compound.

Key areas for future research include:

Advanced In Vitro Models: Utilizing cultured animal cells (e.g., from fish, amphibians, and mammals) to directly study this compound's effects on specific cellular processes. This includes detailed analysis of microtubule dynamics, mitochondrial function, and cell cycle progression.

Omics-Based Approaches: Employing genomics, transcriptomics, proteomics, and metabolomics to obtain a comprehensive view of the molecular changes induced by this compound exposure in non-target organisms. These technologies can help identify novel toxicity pathways and biomarkers of exposure.

Endocrine Disruption Assays: Conducting a battery of validated in vitro and in vivo assays to systematically evaluate the endocrine-disrupting potential of this compound. This should include assessing its ability to interact with key hormone receptors (e.g., estrogen, androgen, and thyroid receptors) and its impact on steroidogenesis.

Oxidative Stress and Genotoxicity Studies: Performing detailed investigations to quantify the extent of oxidative stress and DNA damage induced by this compound in various animal tissues. This should involve measuring specific markers of oxidative damage and utilizing a range of genotoxicity tests.

Comparative and Mechanistic Modeling: Using computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict the toxicity of this compound based on its chemical structure and to compare its potential effects with other dinitroanilines. epa.gov This can help prioritize experimental studies and aid in risk assessment.

Long-term and Mixture Effects: Investigating the chronic effects of low-level this compound exposure and its potential synergistic or antagonistic interactions when present in mixtures with other environmental contaminants.

A summary of recommended future research directions is presented in the table below.

Research AreaObjectiveMethodologiesExpected Outcome
Cellular Mechanisms To determine the direct effects of this compound on animal cell function.High-content imaging, cell viability assays, mitochondrial function tests.Identification of specific cellular targets and cytotoxic pathways.
Molecular Profiling To identify global changes in gene and protein expression following exposure.RNA-Seq, Proteomics, Metabolomics.Uncovering novel toxicity pathways and biomarkers.
Endocrine Function To assess the potential for this compound to interfere with hormone systems.Receptor binding assays, steroidogenesis assays, in vivo reproductive studies.A clear profile of this compound's endocrine-disrupting activity.
Genetic and Oxidative Damage To quantify DNA damage and oxidative stress.Comet assay, micronucleus test, measurement of ROS and antioxidant enzymes.Understanding the role of genotoxicity and oxidative stress in overall toxicity.

By pursuing these research avenues, a more complete and mechanistically informed understanding of the ecotoxicological risks posed by this compound to non-target animal organisms can be achieved.

Mechanisms of Herbicide Resistance to Isopropalin and Dinitroanilines

Target-Site Resistance (TSR) Mechanisms

Target-site resistance occurs when the herbicide's binding site is altered, reducing or eliminating its effectiveness. dpird.wa.gov.au For dinitroanilines, the target is the tubulin protein, a fundamental component of microtubules. frontiersin.orgnih.gov

The primary mechanism of target-site resistance to dinitroaniline herbicides involves point mutations in the genes encoding α-tubulin, one of the two protein subunits (along with β-tubulin) that form microtubules. researchgate.netnih.gov These mutations result in an altered α-tubulin protein that no longer effectively binds to isopropalin or other dinitroanilines, thus allowing microtubule formation and cell division to proceed even in the presence of the herbicide. researchgate.net

Interestingly, unlike many other herbicide resistance mechanisms, target-site resistance to dinitroanilines is often a recessive trait. nih.govmdpi.com This characteristic, along with potential fitness costs associated with some mutations, may contribute to the relatively slower evolution of resistance to this herbicide class compared to others. nih.govnih.gov

Table 1: Examples of α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides

Weed SpeciesAmino Acid SubstitutionReference
Eleusine indica (Goosegrass)Threonine-239 to Isoleucine nih.govresearchgate.net
Eleusine indica (Goosegrass)Methionine-268 to Threonine nih.govfrontiersin.org
Setaria viridis (Green Foxtail)Leucine-136 to Phenylalanine nih.govfrontiersin.org
Setaria viridis (Green Foxtail)Threonine-239 to Isoleucine nih.govfrontiersin.org
Lolium rigidum (Rigid Ryegrass)Arginine-243 to Methionine frontiersin.orgresearchgate.net
Lolium rigidum (Rigid Ryegrass)Valine-202 to Phenylalanine caws.org.nz
Alopecurus aequalisLeucine-125 to Methionine/Leucine-136 to Phenylalanine frontiersin.org

This table is not exhaustive and represents examples of identified mutations.

Over-expression of the target protein is another potential mechanism of target-site resistance, where the plant produces the target protein in such large quantities that the herbicide's effect becomes insignificant. pesticidestewardship.org However, in the case of dinitroaniline herbicides, this mechanism is considered less likely. frontiersin.org Tubulins are structural proteins that are already expressed in abundance, and the plant maintains a dynamic balance between α- and β-tubulin isoforms for cell viability. frontiersin.org Over-expressing either of these proteins could be lethal to the plant. frontiersin.org While co-overexpression of a mutant α-tubulin and a β-tubulin has been shown to confer resistance in transgenic tobacco plants, this was a laboratory-generated scenario. nih.govworktribe.com

Mutations in Microtubule-Associated Proteins

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance encompasses all mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. nih.gov These mechanisms are not due to alterations of the target protein itself.

One of the primary NTSR mechanisms is the enhanced metabolic degradation of the herbicide. pesticidestewardship.org In this scenario, resistant plants can more rapidly break down the herbicide into non-toxic or less toxic compounds before it can reach the tubulin proteins. This metabolic resistance has been identified in some weed populations resistant to dinitroanilines. researchgate.netnih.gov For instance, a population of Lolium rigidum was found to have a lower level of resistance to oryzalin (B97938) and this compound compared to trifluralin (B1683247), pendimethalin (B1679228), and ethalfluralin, which was attributed to enhanced metabolism. cambridge.orgcambridge.org

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a crucial role in the detoxification of various foreign compounds, including herbicides. nih.govresearchgate.net P450s can catalyze reactions such as hydroxylation or dealkylation, which can detoxify herbicides. researchgate.net The involvement of P450s in dinitroaniline resistance has been confirmed. frontiersin.org For example, a specific P450 gene, CYP81A10, has been identified in Lolium rigidum that confers resistance to trifluralin. frontiersin.orgnih.govnih.gov Some P450 enzymes, like CYP706A3, have shown the ability to metabolize and detoxify most active compounds within the dinitroaniline family. nih.gov

Glutathione (B108866) S-transferases (GSTs) are another major family of detoxification enzymes that contribute to NTSR. nih.govplos.org GSTs work by catalyzing the conjugation of glutathione to herbicides or their metabolites, which generally increases their water solubility and facilitates their sequestration or further degradation, rendering them non-toxic. nih.govplos.org While the role of GSTs is well-established in resistance to multiple herbicides, their specific involvement in this compound and dinitroaniline resistance is an area of ongoing research. researchgate.netresearchgate.net It is believed that GSTs may act on the metabolites produced by P450s, further detoxifying them. frontiersin.orgnih.gov

Enhanced Metabolic Degradation of this compound

Other Detoxifying Enzymes

Beyond target-site mutations, the metabolic detoxification of herbicides is a primary mechanism of non-target-site resistance. researchgate.net This process typically involves multiple phases. Phase I introduces functional groups to the herbicide molecule, often catalyzed by cytochrome P450s. researchgate.net In Phase II, these modified molecules are conjugated with water-soluble compounds like glutathione, a reaction often facilitated by glutathione S-transferases. researchgate.net Finally, in Phase III, the conjugated and less toxic metabolites are transported and compartmentalized, often into the vacuole. researchgate.net

Cytochrome P450 Monooxygenases (P450s) Cytochrome P450s are a large and diverse family of enzymes that play a critical role in the metabolism of a wide range of endogenous and exogenous compounds, including herbicides. nih.govcabidigitallibrary.org Their involvement in herbicide resistance is well-documented, where they can detoxify the active herbicide molecule, leading to resistance in weeds and selectivity in crops. nih.govcabidigitallibrary.org In the context of dinitroaniline resistance, there is indirect and direct evidence of P450 involvement. For instance, in some populations of Lolium rigidum, resistance to trifluralin can be partially reversed by P450 inhibitors like malathion (B1675926) and phorate. frontiersin.orgnih.gov More specifically, a cytochrome P450 gene, CYP81A10, has been identified in L. rigidum that confers resistance to trifluralin. frontiersin.orgresearchgate.net P450s are known to be involved in the metabolism of at least five chemically unrelated herbicide groups, highlighting their role in broad cross-resistance patterns. frontiersin.org

Glutathione S-Transferases (GSTs) Glutathione S-transferases are another major family of detoxifying enzymes that contribute to herbicide resistance. researchgate.netingentaconnect.com GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to various electrophilic substrates, including herbicides, making them more water-soluble, less toxic, and more easily sequestered or transported. researchgate.netfrontiersin.org The role of GSTs in detoxifying herbicides has been recognized since 1970 and is a key factor in both crop selectivity and weed resistance. researchgate.netingentaconnect.com Plant GSTs are involved in a range of essential functions, including stress tolerance and the detoxification of xenobiotics. ingentaconnect.com While their specific role in metabolizing this compound is not as extensively documented as for other herbicides, their established function in conjugating and detoxifying a broad variety of herbicide chemistries makes them a significant potential mechanism for NTSR to dinitroanilines. researchgate.netplos.org

Reduced Absorption or Translocation

Resistance to herbicides can also be achieved by limiting the amount of the chemical that enters the plant or moves to its site of action. scielo.brmdpi.com Reduced absorption is a mechanism where resistant weeds exhibit decreased uptake of the herbicide through the roots or foliage compared to susceptible plants. scielo.brucanr.edu This mechanism has been observed in several weed species for various herbicides. scielo.br

Reduced translocation involves impairing the movement of the herbicide within the plant's vascular systems (xylem and phloem). mdpi.comcambridge.org Even if the herbicide is absorbed, if it cannot be effectively translocated to the meristematic tissues where cell division occurs—the target for dinitroanilines like this compound—its efficacy is greatly diminished. cambridge.org While no differences in the uptake and translocation of ¹⁴C-trifluralin were found between certain resistant and susceptible biotypes of Lolium rigidum, suggesting this mechanism is not universal, it remains a recognized component of NTSR for other herbicides and in other species. researchgate.net Reduced translocation is often linked to other mechanisms, such as enhanced sequestration. ucanr.edu

Compartmentalization and Sequestration

Compartmentalization, or sequestration, is a non-target-site resistance mechanism where the herbicide is moved from sensitive, metabolically active regions of the cell to locations where it is effectively harmless, such as the cell vacuole or cell wall. msuextension.orgmontana.eduresearchgate.net This process prevents the herbicide from reaching its target site—in the case of this compound, the tubulin proteins required for microtubule formation. researchgate.netfrontiersin.org

Vacuolar sequestration is a well-documented form of this mechanism. scielo.brfrontiersin.org Plant vacuoles can act as storage compartments for a variety of potentially toxic compounds, including xenobiotics like herbicides. frontiersin.org The movement of herbicides or their detoxified conjugates into the vacuole is often an active process mediated by membrane transporters, particularly those from the ATP-binding cassette (ABC) transporter superfamily. frontiersin.orgpnas.orgplos.org These transporters use the energy from ATP hydrolysis to pump substrates across membranes, including the tonoplast (the vacuolar membrane). frontiersin.orgplos.org While specific ABC transporters conferring resistance to dinitroanilines have been identified in laboratory studies, their role in field-evolved resistance to this herbicide class is an area of ongoing research. pnas.orgdntb.gov.ua There is evidence that vacuolar sequestration is a key resistance mechanism for other herbicides like paraquat (B189505) and glyphosate (B1671968) in resistant weed populations. researchgate.netfrontiersin.org

Evolution and Spread of this compound Resistance in Weed Populations

The evolution of herbicide resistance in a weed population is a result of intense selection pressure. ucanr.edu When a herbicide like this compound is used repeatedly, individuals within the natural weed population that possess pre-existing traits conferring some level of tolerance are more likely to survive and reproduce. ucanr.edu Over generations, the frequency of these resistance traits increases, leading to a resistant population.

Globally, resistance to dinitroaniline herbicides has been confirmed in at least seven weed species, including Eleusine indica (goosegrass), Setaria viridis (green foxtail), and Lolium rigidum (rigid ryegrass). frontiersin.org The first case of dinitroaniline resistance was reported in E. indica in South Carolina in the early 1980s after approximately a decade of consistent use. frontiersin.orgcambridge.org Similarly, resistance in S. viridis was identified in Canada following years of dinitroaniline application. frontiersin.orgweedscience.org

Despite being used for over 50 years, the evolution of resistance to dinitroanilines is considered relatively slow compared to other herbicide classes like ALS or ACCase inhibitors. frontiersin.orgnih.gov Several factors may contribute to this slower evolution:

Recessive Nature of Target-Site Resistance: In several documented cases, target-site resistance to dinitroanilines is a recessive genetic trait, meaning it is less likely to be expressed and selected for in cross-pollinating species. frontiersin.orgnih.gov

Fitness Costs: Some resistance mutations may come with a fitness penalty, meaning the resistant plants may be less competitive than their susceptible counterparts in the absence of the herbicide. frontiersin.orgresearchgate.net

Use in Integrated Systems: As pre-emergence herbicides, dinitroanilines are often part of a larger weed management program that may include post-emergence herbicides with different modes of action or mechanical weed control, reducing the sole selection pressure from the dinitroaniline. frontiersin.orgnih.gov

However, the continued and intensive use of dinitroanilines, especially in no-till farming systems, has led to an increase in resistant populations, particularly in species with high genetic diversity like Lolium rigidum. frontiersin.orgresearchgate.net

Cross-Resistance and Multiple Resistance Profiles in Dinitroaniline-Resistant Weeds

Weed populations resistant to one dinitroaniline herbicide often exhibit resistance to other herbicides within the same chemical class (Group 3). This phenomenon is known as cross-resistance. researchgate.net Additionally, these populations can also evolve resistance to herbicides from different chemical classes with entirely different modes of action, a situation termed multiple resistance. researchgate.netnih.gov

Cross-Resistance: A weed biotype resistant to one dinitroaniline, such as trifluralin, frequently shows reduced sensitivity to others, including pendimethalin, ethalfluralin, oryzalin, and this compound. weedscience.orgcambridge.org For example, a dinitroaniline-resistant biotype of Eleusine indica was found to be resistant to seven different dinitroaniline herbicides. cambridge.org In Lolium rigidum, biotypes with a 10-fold resistance to trifluralin also showed reduced sensitivity to this compound, although the level of resistance can vary significantly between the different dinitroaniline compounds. cambridge.org Research on Setaria viridis from Canada also confirmed that trifluralin-resistant biotypes were cross-resistant to a range of dinitroanilines, including this compound. weedscience.org

However, the pattern of cross-resistance is not always uniform. An intermediate-resistance biotype of E. indica was highly resistant to some dinitroanilines but showed only low-level resistance to others, indicating that different resistance mechanisms may confer varying resistance profiles. cambridge.org

Multiple Resistance: Of significant concern for weed management is the evolution of multiple resistance, where a single weed population is resistant to herbicides from two or more distinct modes of action. nih.gov This can occur through the accumulation of different resistance mechanisms (e.g., target-site mutations for one herbicide class and enhanced metabolism for another) within the same plant or population. frontiersin.org

Lolium rigidum is a notable example, with populations identified in Australia that are resistant to dinitroanilines (Group 3), ACCase inhibitors (Group 1), and ALS inhibitors (Group 2). nih.gov In one such population, resistance to dinitroanilines was linked to target-site mutations in the α-tubulin gene, while resistance to the other herbicide groups was due to known target-site mutations in the ACCase and ALS genes, respectively. nih.gov The co-existence of target-site resistance (TSR) and non-target-site resistance (NTSR) due to enhanced metabolism can further complicate control, as metabolic resistance can confer broad cross-resistance across different chemical families. frontiersin.orgresearchgate.net

The table below summarizes documented cross-resistance patterns to various dinitroaniline herbicides in resistant weed biotypes.

Weed SpeciesResistant ToCross-Resistant ToResistance Level (Fold)Reference
Lolium rigidumTrifluralinThis compound ~2.5 cambridge.org
Ethalfluralin~32 cambridge.org
Pendimethalin12 nih.gov
Oryzalin12 nih.gov
Eleusine indicaTrifluralinBenefin, This compound , Nitralin (B166426), Oryzalin, Pendimethalin, ProfluralinNot Controlled at 2x Rate cambridge.org
Setaria viridisTrifluralinEthalfluralin, Oryzalin, Benefin, This compound , Pendimethalin, ProdiamineConfirmed Resistant weedscience.org

Advanced Analytical Methodologies for Isopropalin Research

Chromatographic Techniques for Trace Analysis

Chromatography stands as a cornerstone for the separation and analysis of isopropalin residues. Its ability to separate components of a mixture allows for the specific and sensitive detection of the target analyte, even in the presence of interfering substances.

Gas Chromatography with Specific Detectors (e.g., GC-FID)

Gas chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. ufl.edu In this technique, the sample is vaporized and transported through a capillary column by a carrier gas, where separation occurs based on the compound's interaction with the stationary phase. ufl.edu While various detectors can be coupled with GC, the Flame Ionization Detector (FID) is a common choice. GC-FID operates by combusting the eluted compounds in a hydrogen-air flame, which generates ions and produces an electrical current proportional to the amount of analyte present. ufl.edu

Although highly effective for many organic compounds, the sensitivity of GC-FID for dinitroaniline herbicides like this compound can be lower compared to other detectors such as the Electron-Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), and Surface-Ionization Detector (SID). nih.gov One study found that while GC-ECD offered the highest sensitivity for a range of dinitroaniline herbicides, GC-FID provided the lowest. nih.gov However, for this compound specifically, GC-SID and GC-NPD demonstrated sensitivities comparable to GC-ECD. nih.gov The direct analysis of aqueous samples by GC can be challenging, but the addition of methanol (B129727) to the sample can significantly improve peak shape and retention time stability. nih.gov

Table 1: Comparison of GC Detectors for Dinitroaniline Herbicide Analysis

Detector Relative Sensitivity for this compound Reference
Electron-Capture Detector (ECD) High nih.gov
Flame Ionization Detector (FID) Low nih.gov
Nitrogen-Phosphorus Detector (NPD) High nih.gov
Surface-Ionization Detector (SID) High (Comparable to ECD) nih.gov

High-Performance Liquid Chromatography (e.g., HPLC-UV, HPLC-ESI/MS)

High-Performance Liquid Chromatography (HPLC) is another indispensable technique for this compound analysis, particularly for compounds that are not easily volatilized. acs.orgnih.gov HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. acs.orgnih.gov

A common detection method paired with HPLC is Ultraviolet (UV) detection. acs.orgnih.gov The HPLC-UV system measures the absorbance of UV light by the analyte as it elutes from the column. chromatographyonline.com A method for the simultaneous analysis of this compound, pendimethalin (B1679228), and butralin (B1668113) in tobacco was developed using HPLC-UV. acs.orgnih.gov This method employed a LiChrosorb 18 column with a mobile phase of methanol and 10 mmol/L ammonium (B1175870) acetate (B1210297) (85:15, v/v), achieving separation within 15 minutes. acs.orgnih.gov The limit of quantitation for this compound using this HPLC-UV method was approximately 0.08 mg/kg. acs.orgnih.govresearchgate.net

For enhanced specificity and confirmation, HPLC can be coupled with Mass Spectrometry (MS), particularly with an Electrospray Ionization (ESI) source (HPLC-ESI/MS). acs.orgnih.gov ESI-MS provides mass-to-charge ratio information, allowing for highly confident identification of the compound. acs.orgnih.gov In the analysis of tobacco samples, HPLC-ESI/MS was used to confirm the presence of this compound residues. acs.orgnih.gov

Table 2: HPLC Method Parameters for this compound Analysis in Tobacco

Parameter Details Reference
Chromatographic System Agilent 1100 series HPLC acs.org
Column Supelco LC-18 (250 mm × 4.6 mm i.d., 5 μm) acs.org
Mobile Phase CH3OH-10 mmol/L NH4Ac (85:15, v/v) acs.orgnih.gov
Flow Rate 0.8 mL/min acs.org
Detection Wavelength (UV) 235 nm acs.org
Injection Volume 20 μL acs.org
Mass Spectrometer Esquire 3000 ESI/MS system with ion trap acs.org
Ionization Mode Positive ESI (+ESI) acs.org
Spray Temperature 300 °C acs.org
Nebulizer Pressure 20 psi acs.org
Nitrogen Flow Rate 9 L/h acs.org

Sample Preparation and Cleanup Procedures for Complex Matrices

The analysis of this compound in complex matrices such as soil, plant tissues, or biological fluids requires meticulous sample preparation and cleanup to remove interfering substances that could affect the accuracy and sensitivity of the analysis. nih.govchromatographyonline.com Effective sample preparation is crucial for reliable and reproducible data. chromatographyonline.com

Common extraction techniques include ultrasonic-assisted extraction (UAE), pressurized liquid extraction (PLE), and the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. acs.orgresearchgate.netgimitec.com For the analysis of dinitroaniline herbicides in human whole blood and urine, a simple and rapid extraction method using Sep-Pak C18 cartridges was developed, achieving recoveries of over 91%. nih.gov The samples were loaded onto the cartridges and eluted with a chloroform-methanol mixture (9:1). nih.gov

In the analysis of tobacco, this compound residues were extracted using ultrasonication with ethyl acetate. acs.orgnih.gov This was followed by a cleanup step using gel permeation chromatography (GPC) to remove lipids and other high-molecular-weight interferences. acs.orgnih.gov Dispersive solid-phase extraction (dSPE) is another cleanup technique used to remove interferences like water, pigments, and polar or non-polar compounds. chromatographyonline.com For challenging matrices like tea and cocoa, a pass-through cleanup with Oasis™ PRiME HLB after QuEChERS extraction has been shown to be effective in reducing matrix effects. lcms.cz

Spectrophotometric Approaches for Detection and Quantification

Spectrophotometry offers a valuable alternative and complementary approach to chromatographic methods for the analysis of this compound. nih.gov This technique relies on the principle that molecules absorb light at specific wavelengths. mrclab.com

Ultraviolet Spectrophotometry (Zero-order and Derivative Techniques)

Ultraviolet (UV) spectrophotometry can be used for the identification and quantification of dinitroaniline herbicides, including this compound. nih.gov Zero-order UV spectrophotometry involves measuring the absorbance of a sample across a range of UV wavelengths. rsc.org this compound can be distinguished from some other dinitroanilines by the lower maximum absorption wavelength (λmax) of its band.

Derivative spectrophotometry is an advanced technique that enhances the resolution of overlapping spectral bands and can eliminate background interference. scholarsresearchlibrary.comslideshare.net By calculating the first or second derivative of the zero-order spectrum, subtle spectral features are amplified, allowing for more selective and sensitive analysis. scholarsresearchlibrary.comslideshare.net Both zero-order and first-derivative UV spectrophotometry have been successfully applied to determine this compound, with linear calibration graphs established and limits of detection in the range of 1 to 7 µg/mL. nih.gov This technique has been used for the residue analysis of this compound in fortified niebe leaves, with residue levels found to range from 62 to 154 µg/mL. nih.gov

Table 3: Spectrophotometric Analysis of Dinitroaniline Herbicides

Technique Application Key Findings Reference
Zero-order UV Spectrophotometry Identification and quantification of this compound This compound can be distinguished by its lower λmax value.
First-derivative UV Spectrophotometry Determination of this compound in fortified samples Linear calibration graphs established; LODs of 1-7 µg/mL. nih.gov
Second-derivative UV Spectrophotometry Identification of dinitroaniline herbicides Discussed for the identification of this compound and others. nih.gov

Electrochemical Methods for Environmental Monitoring

Electrochemical methods present a promising avenue for the environmental monitoring of this compound due to their potential for developing portable, rapid, and low-cost analytical devices. researchgate.netresearchgate.net These techniques measure the electrical response (e.g., current or potential) of a chemical species when it interacts with an electrode. researchgate.net

The electrochemical reduction of this compound at a mercury electrode has been studied using various voltammetric techniques, including differential pulse polarography. researchgate.net This method involves applying a potential ramp to the electrode and measuring the resulting current, which is proportional to the concentration of the analyte. A study found that a Britton-Robinson (BR) buffer of pH 4.0 was the optimal medium for the analysis of this compound. researchgate.net Using this approach, a detection limit of 1.5 x 10⁻⁸ M was achieved for this compound. researchgate.net Electrochemical biosensors, which combine a biological recognition element with an electrochemical transducer, also offer a highly selective and sensitive platform for detecting environmental pollutants. mdpi.com These methods can serve as complementary or alternative approaches to traditional laboratory-based instrumentation for large-scale environmental monitoring. researchgate.net

Table 4: Electrochemical Determination of this compound

Technique Electrode Optimal Medium Detection Limit Reference
Differential Pulse Polarography Mercury Electrode Britton-Robinson (BR) buffer (pH 4.0) 1.5 x 10⁻⁸ M researchgate.net

Differential Pulse Polarography for Quantification in Environmental Samples

Differential pulse polarography (DPP) has been established as a sensitive and effective electrochemical method for the quantitative determination of the dinitroaniline herbicide this compound in various environmental matrices. nih.govtaylorandfrancis.com This technique offers a reliable alternative to chromatographic methods for monitoring herbicide residues in samples such as soil, grains, and water. nih.govtaylorandfrancis.com

The methodology is based on the electrochemical reduction of the nitro groups within the this compound molecule at a dropping mercury electrode (DME). nih.govtaylorandfrancis.com Research has demonstrated that in a Britton-Robinson (BR) buffer at a pH of 4.0, this compound exhibits well-defined reduction peaks, making this medium optimal for its analysis. nih.govtaylorandfrancis.commsu.edu The use of this specific buffer system ensures that the polarographic signals are clear, sensitive, and reproducible. taylorandfrancis.com

For the quantification of this compound, both standard addition and calibration methods can be employed. nih.govmsu.edu The DPP method has been successfully applied to determine this compound concentrations in fortified samples of grains, soils, and water, demonstrating its practicality for environmental monitoring. nih.govtaylorandfrancis.com The detection limit for this compound using this technique has been reported to be as low as 1.5 x 10⁻⁸ M (mol dm⁻³), highlighting its high sensitivity. nih.govmsu.edu

The following table summarizes the key parameters for the DPP analysis of this compound:

ParameterValue/DescriptionSource(s)
Technique Differential Pulse Polarography (DPP) nih.govtaylorandfrancis.com
Electrode Dropping Mercury Electrode (DME) nih.govtaylorandfrancis.com
Optimal Medium Britton-Robinson (BR) buffer (0.04 M) nih.govtaylorandfrancis.commsu.edu
Optimal pH 4.0 nih.govtaylorandfrancis.commsu.edu
Detection Limit 1.5 x 10⁻⁸ M nih.govmsu.edu
Quantification Methods Standard addition and calibration nih.govmsu.edu
Matrices Grains, Soils, Water nih.govtaylorandfrancis.com

Examination of Electrochemical Reduction Behavior

The electrochemical reduction of this compound has been investigated using various voltammetric techniques, including cyclic voltammetry (CV), to understand the mechanism of its electrode process. nih.govtaylorandfrancis.commsu.edu These studies have been conducted at a mercury electrode across a range of pH values in different buffer solutions. nih.govtaylorandfrancis.commsu.edu

The electrochemical behavior of this compound is characterized by the reduction of its two nitro groups. taylorandfrancis.com In acidic media, a single, well-defined four-electron wave or peak is observed, which corresponds to the reduction of one of the nitro groups to a hydroxylamine (B1172632) group. taylorandfrancis.com As the pH of the solution increases, the peak potential for this reduction shifts to more negative values, indicating the involvement of protons in the reduction process. taylorandfrancis.com

Bioassay Techniques for Dinitroaniline Herbicide Detection in Soils

Bioassays provide a simple, cost-effective, and direct method for detecting the presence and bioavailability of dinitroaniline herbicides like this compound in soil. researchgate.netservitech.com These techniques utilize the response of sensitive plant species to determine if herbicide residues exist at concentrations high enough to cause phytotoxicity. researchgate.netservitech.com Bioassays are particularly useful for assessing the potential for crop injury from herbicide carryover. ncsu.edu

The principle behind this technique is that dinitroaniline herbicides inhibit root development by disrupting mitosis in the root tips of susceptible plants. taylorandfrancis.com Therefore, the primary symptom observed in bioassays for these herbicides is stunting of the plant, with characteristically swollen and shortened roots, often described as "clubbed" roots. cambridge.org In broadleaf species, the hypocotyl may also appear thickened. ncsu.edu

Several plant species are known to be sensitive to dinitroaniline herbicides and are commonly used as indicator plants in bioassays. These include:

Oat (Avena sativa) cambridge.org

Ryegrass (Lolium spp.) cambridge.org

Cucumber (Cucumis sativus) cambridge.org

The general procedure for conducting a soil bioassay for dinitroaniline herbicides involves collecting representative soil samples from the area of concern, as well as a control sample from an untreated area. ncsu.educambridge.org The soil is placed in pots, and seeds of the chosen indicator plant are sown. ncsu.edu The plants are grown for a period, typically around three weeks, under controlled conditions. cambridge.org After this period, the plants are carefully removed from the soil, and their root systems are examined for the characteristic symptoms of dinitroaniline toxicity. ncsu.educambridge.org The severity of the symptoms in the plants grown in the test soil is compared to those grown in the control soil to assess the level of herbicide residue. ncsu.edu

The following table outlines the key aspects of bioassay techniques for dinitroaniline herbicide detection:

AspectDescriptionSource(s)
Principle Inhibition of root development due to disruption of mitosis. taylorandfrancis.com
Primary Symptoms Stunting, swollen and shortened ("clubbed") roots. cambridge.org
Indicator Species Oat (Avena sativa), Ryegrass (Lolium spp.), Cucumber (Cucumis sativus) cambridge.org
Procedure Comparison of plant growth in test soil versus control soil. ncsu.educambridge.org
Observation Period Approximately 3 weeks. cambridge.org

Regulatory Science and Risk Assessment Frameworks for Isopropalin

Data Requirements for Pesticide Registration and Evaluation

The registration of a pesticide like Isopropalin in the United States is contingent upon a comprehensive data submission to the Environmental Protection Agency (EPA). epa.gov This process is governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Federal Food, Drug, and Cosmetic Act (FFDCA). epa.gov Manufacturers are required to provide extensive scientific data to demonstrate that the pesticide will not cause unreasonable adverse effects on human health or the environment when used as directed. epa.gov

The EPA mandates a wide array of studies to assess the identity, composition, potential adverse effects, and environmental fate of each pesticide. epa.gov These data requirements are detailed in the Code of Federal Regulations at 40 CFR Part 158. epa.gov For this compound, specific data must be submitted across several key domains:

Product Chemistry: This includes data on the product's identity, a description of the manufacturing process, and a discussion on the formation of any unintentional ingredients. epa.gov Data must also cover the physical and chemical properties of the active ingredient and the formulated product. epa.gov

Hazard to Humans and Domestic Animals (Toxicology): A battery of toxicology studies is required to assess potential health effects from various exposure routes, including oral, dermal, and inhalation, over both short and long terms. orst.edu For this compound, this includes acute toxicity testing using the technical material. epa.gov

Hazard to Nontarget Organisms (Ecological Effects): Data must be provided to evaluate the risks to wildlife, fish, plants, and other non-target organisms. orst.edu This involves studies on the toxicity of this compound to various terrestrial and aquatic species. epa.gov

Environmental Fate: These studies determine what happens to this compound in the environment—how it moves, breaks down, and how long it persists in soil, water, and air. epa.govepa.gov

Residue Chemistry: If the pesticide is used on food crops, data are needed to establish tolerances, which are the maximum legally permissible levels of pesticide residues in or on food. epa.gov

Product Performance: Data must be submitted to prove the pesticide is effective against the pests it claims to control. orst.edu

The EPA's "Pesticide Registration Standard: this compound" outlines the specific data requirements and notes whether the agency possesses sufficient data to satisfy these requirements for the technical product and its formulations. epa.gov

Table 1: EPA Data Requirements for this compound Formulated Product (Illustrative) This interactive table provides an overview of the types of product chemistry data the EPA requires for the registration of an this compound emulsifiable concentrate product.

Guideline Citation Name of Test Is Data Required? Status of Data Submission (as of 1981 standard) Additional Data Required?
163.61-3Product identity and disclosure of ingredientsYesYes (for 68.6% EC)No
163.61-4Description of Manufacturing ProcessYesYes (for technical grade)Yes
163.61-5Discussion on formation of unintentional ingredientsYesNoYes
163.61-8(c)(12)Storage stabilityYesPartialYes
163.61-8(c)(13)FlammabilityYesNoYes
163.61-8(c)(18)Corrosion characteristicsYesNoYes

Source: Adapted from Pesticide Registration Standard: this compound, EPA, 1981. epa.gov

Internationally, organizations like the Food and Agriculture Organization (FAO) also provide guidelines on data requirements to facilitate harmonized evaluation, covering similar categories of data. fao.org

Integration of Environmental Fate and Ecotoxicity Data in Risk Assessment

The ecological risk assessment for pesticides such as this compound is a multi-step process that integrates data from two critical areas: environmental fate and ecotoxicology. europa.eu This integration allows regulators to evaluate the potential for adverse effects on non-target organisms and ecosystems. europa.euepa.gov

The process begins with problem formulation, which defines the scope and objectives of the risk assessment. epa.gov This is followed by an analysis phase where environmental fate and ecotoxicity data are evaluated separately. epa.gov

Environmental Fate Characterization: This part of the assessment uses data to determine "what happens to a pesticide after it is released into the environment." europa.eu It involves studying this compound's persistence in soil and water, its potential for mobility and leaching, its degradation pathways, and its tendency to accumulate in organisms. epa.gov This characterization estimates the potential exposure of plants and animals to the pesticide by determining the concentrations expected in various environmental compartments (water, food, soil). epa.govnih.gov

Ecological Effects (Ecotoxicity) Characterization: This involves analyzing data from toxicity studies on a range of non-target species, including birds, fish, aquatic invertebrates, and plants. epa.govepa.gov The goal is to establish a dose-response relationship, identifying the concentrations of this compound that cause adverse effects and determining a "no-observed-effect-concentration" (NOEC) where possible. nih.gov

Identification and Addressing of Scientific Data Gaps for Regulatory Purposes

A critical component of the pesticide evaluation process is the identification of scientific data gaps. epa.gov These gaps represent missing or inadequate information needed for a complete and scientifically robust assessment of a pesticide's risks. epa.govgao.gov For this compound, the EPA's 1981 Registration Standard explicitly identified several such gaps. epa.gov

The process of identifying data gaps involves a systematic review of all existing data for a specific chemical against current data requirements, such as those outlined in 40 CFR Part 158. epa.gov Scientists in disciplines like toxicology, environmental fate, and ecological effects determine if the available studies are sufficient to characterize the potential hazards. epa.gov This review considers the chemical's specific use patterns and what is already known about it to determine what additional data are necessary. epa.gov

For this compound, the EPA required the submission of additional data for the emulsifiable concentrate formulation concerning its manufacturing process, the formation of unintentional ingredients, storage stability, and other physical-chemical properties. epa.gov A significant issue identified was the contamination of this compound with N-nitroso-di-n-propylamine (NDPA), a carcinogenic N-nitrosamine, which prompted further data requirements. epa.gov

Addressing these data gaps is typically the responsibility of the pesticide registrant. epa.gov Regulatory agencies issue "Data Call-Ins," which are formal requests requiring manufacturers to conduct and submit the necessary studies. gao.gov This process can be lengthy and resource-intensive, as some studies, particularly those for chronic toxicity, can take years to complete. gao.gov The failure to fill these data gaps can prevent a pesticide from being registered or lead to changes in its allowed uses. orst.edu In the European Union, there is ongoing discussion about how best to generate data to fill knowledge gaps, particularly for chemicals with limited information. europa.eumdpi.com

Role of Regulatory Science in Translating Research into Policy

Regulatory science is the discipline of developing and applying new tools, standards, and approaches to assess the safety, efficacy, quality, and performance of regulated products. nih.gov It serves as a crucial bridge between scientific research and regulatory decision-making and policy. researchgate.nethilarispublisher.com In the context of a chemical like this compound, regulatory science provides the framework for translating complex scientific data into enforceable regulations and risk management strategies.

The core functions of regulatory science in this process include:

Proactive Development: Unlike regulatory affairs, which often focuses on compliance with existing rules, regulatory science is proactive. researchgate.net It seeks to evolve regulatory concepts in response to scientific advancements, ensuring that the evaluation of pesticides keeps pace with new knowledge and technologies. nih.govresearchgate.net

Addressing Uncertainty: Scientific research often produces data with varying degrees of certainty. researchgate.net Regulatory science provides methodologies for making sound, science-based decisions in the face of this uncertainty, ensuring that public health and the environment are protected. researchgate.net

Developing Strategy and Frameworks: Regulatory scientists collaborate with research teams to generate robust data packages and develop regulatory strategies for submissions to authorities like the EPA or FDA. nih.gov This includes preparing documents such as pre-Investigative New Drug (pre-IND) briefing documents, applications, and responses to agency requests. nih.gov

Ultimately, regulatory science ensures that the vast amount of scientific data generated for a pesticide is systematically evaluated and used to create policies that are protective, practical, and legally defensible. researchgate.netnih.gov

International Regulatory Status and Harmonization Efforts

The regulatory status of a pesticide can vary significantly between countries and regions, reflecting different legislative frameworks, risk assessment methodologies, and protection goals. This compound is not currently approved for use as a pesticide in several major jurisdictions.

Table 2: International Regulatory Status of this compound

Jurisdiction/Regulation Status Details
Great Britain (GB COPR)Not ApprovedThe approval for this compound has expired.
European Union (EC Regulation 1107/2009)Not ApprovedThis compound is not an approved active substance in the EU.

Source: AERU, University of Hertfordshire. herts.ac.uk

Regulatory harmonization is the process by which authorities in different countries align their technical requirements for product development and marketing. fda.gov The goal is to make the regulatory process more efficient, reduce duplicative testing on animals, and facilitate trade, without compromising safety standards. fda.gov

Several international bodies and initiatives contribute to harmonization efforts in pesticide regulation:

International Council for Harmonisation (ICH): While primarily focused on pharmaceuticals, the ICH brings together regulatory authorities and industry to develop harmonized guidelines on safety, quality, and efficacy, which can influence pesticide regulation principles. fda.gov

Food and Agriculture Organization (FAO) / World Health Organization (WHO): These UN bodies develop international standards and guidelines for pesticides, such as the International Code of Conduct on Pesticide Management and guidelines on data requirements for registration. fao.org These serve as a benchmark for national authorities, particularly in developing countries.

European Union: The EU has a highly harmonized system for pesticide authorization under Regulation (EC) No. 1107/2009. unicatt.it Furthermore, the EU is working on initiatives like a common data platform for chemicals to ensure that data are findable, accessible, interoperable, and reusable (FAIR), which is a key step toward better work-sharing and harmonization. europa.eu

Despite these efforts, achieving full harmonization remains a challenge due to differing legal systems and societal values. northwestern.edu However, work-sharing and the mutual recognition of data and assessments are increasingly common, representing practical steps toward greater international alignment in pesticide regulation. fao.org

Future Research Directions and Unaddressed Scientific Inquiries Pertaining to Isopropalin

Elucidation of Undetermined Metabolic Pathways and Intermediate Products

While the primary mode of action of isopropalin is understood, a complete picture of its metabolic breakdown in various environmental compartments is still lacking. A detailed analysis of soil samples has identified twelve radiolabeled metabolites, but a significant portion of the applied radioactivity remained unaccounted for, suggesting the existence of yet-to-be-identified breakdown products. epa.gov Future research should focus on identifying these unknown metabolites and elucidating the complete metabolic pathways in soil, plants, and microorganisms. epa.govresearchgate.net Understanding these pathways is critical for a comprehensive assessment of the herbicide's environmental persistence and potential for long-term impact. nih.gov The formation of intermediate products during metabolism can sometimes result in compounds with their own toxicological profiles, making their identification and characterization a priority. nih.gov

Key research questions include:

What are the structures and properties of the currently unidentified metabolites of this compound?

What are the specific enzymatic processes and microbial species involved in the degradation of this compound in different soil types and environmental conditions?

Do any of the intermediate metabolites exhibit greater persistence or toxicity than the parent compound?

Comprehensive Assessment of Sublethal Ecotoxicological Effects and Long-Term Impacts

Current knowledge on the ecotoxicological effects of this compound on non-target organisms is limited, with a notable scarcity of data on its impact on various animal groups. epa.govnih.gov While some studies have indicated its toxicity to certain fish species, a broader understanding of its sublethal effects on a wider range of aquatic and terrestrial organisms is necessary. epa.gov Sublethal effects, which can include alterations in behavior, reproduction, and development, can have significant long-term consequences for population dynamics and ecosystem health. nih.govresearchgate.net

Future research should prioritize:

Long-term studies to assess the chronic and sublethal effects of this compound exposure on a diverse range of non-target organisms, including invertebrates, amphibians, and soil microorganisms. nih.govmdpi.com

Investigations into the potential for bioaccumulation and biomagnification of this compound and its persistent metabolites within food webs.

Studies to evaluate the impact of this compound on the biodiversity and functioning of soil microbial communities, which are vital for nutrient cycling and soil health. nativesciencereport.orgmdpi.comresearchgate.net

Development of Novel Strategies for Herbicide Resistance Management

The repeated use of any herbicide, including this compound, can lead to the selection of resistant weed populations, posing a significant challenge to sustainable agriculture. hracglobal.com While general principles of herbicide resistance management exist, such as rotating herbicides with different modes of action and integrating chemical and non-chemical weed control methods, strategies specific to this compound resistance need further development. pesticidestewardship.orgcottoninc.comcroplife.org.au

Key areas for future research include:

Investigating the biochemical and genetic mechanisms of this compound resistance in problematic weed species.

Developing and evaluating integrated weed management (IWM) programs that combine the use of this compound with other control tactics like cultivation, cover crops, and biological control to minimize selection pressure. cottoninc.com

Exploring the efficacy of herbicide mixtures and sequential applications involving this compound to delay the evolution of resistance. hracglobal.com

Advanced Environmental Monitoring and Remediation Technologies

Effective management of this compound requires robust methods for monitoring its presence in the environment and technologies for remediating contaminated sites. While analytical methods for detecting this compound exist, there is a continuous need for more rapid, sensitive, and cost-effective techniques for routine monitoring of soil and water. researchgate.net Furthermore, developing efficient and environmentally friendly remediation strategies for this compound-contaminated areas is crucial. usda.gov

Future research should focus on:

The development of novel sensors and analytical tools for real-time, on-site detection of this compound and its key metabolites. researchgate.net

Investigating and optimizing bioremediation techniques that utilize indigenous or genetically engineered microorganisms to degrade this compound in soil and water. usda.gov

Exploring the potential of phytoremediation, using plants to extract, degrade, or contain this compound from contaminated soils. bbau.ac.in

Exploration of this compound's Interactions within Complex Agroecosystems

Future research should investigate:

The effects of this compound on the symbiotic relationships between crops and beneficial microorganisms, such as mycorrhizal fungi and nitrogen-fixing bacteria. mdpi.com

The indirect effects of this compound on insect populations, including pollinators and natural enemies of crop pests, through its impact on weed diversity and habitat structure. nih.govmdpi.com

The combined effects of this compound with other agricultural inputs, such as fertilizers and other pesticides, on soil health and ecosystem functions.

Application of Emerging Biotechnologies in this compound Research

Advances in biotechnology offer powerful new tools for addressing many of the research questions surrounding this compound. globalacademicgroup.comscholarsresearchlibrary.com Genetic engineering and other molecular techniques can be applied to enhance our understanding of its mode of action, metabolic fate, and to develop novel solutions for its management. googleapis.comnih.gov

Potential applications of biotechnology in this compound research include:

Utilizing genetically modified organisms to elucidate the specific genes and enzymes involved in this compound degradation pathways. bbau.ac.inscispace.com

Developing transgenic crops with enhanced tolerance to this compound, which could provide more flexible weed management options. bbau.ac.infrontiersin.org

Engineering microorganisms with enhanced capabilities for the bioremediation of this compound-contaminated environments. bbau.ac.innih.gov

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Isopropalin in environmental matrices, and how should researchers optimize their protocols?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) for quantification. Optimize extraction protocols (e.g., solvent selection, pH adjustment) based on matrix type (soil vs. water). Include recovery rate calculations (spiked samples) and calibration curves with R² >0.99 for validation . For soil matrices, account for organic matter interference by pre-treating samples with solid-phase extraction (SPE) .

Q. How do soil physicochemical properties (e.g., pH, organic carbon) influence this compound’s bioavailability and efficacy?

  • Methodological Answer: Conduct controlled incubation studies with varying soil types (e.g., loam, clay, sandy soils). Measure this compound degradation rates via first-order kinetics and correlate with soil properties using multivariate regression. Include triplicate samples and report confidence intervals (95%) to address variability .

Q. What standardized protocols exist for assessing this compound’s phytotoxicity in non-target plant species?

  • Methodological Answer: Follow OECD Guideline 208 for seedling emergence assays. Use dose-response curves to determine EC₅₀ values, and apply ANOVA with post-hoc Tukey tests to compare species sensitivity. Include positive controls (e.g., atrazine) and validate results across multiple growth chambers to minimize environmental variability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s half-life in anaerobic vs. aerobic soil conditions?

  • Methodological Answer: Replicate experiments under controlled redox potentials using soil microcosms. Apply isotope-labeled this compound (e.g., ¹⁴C) to track degradation pathways via liquid scintillation counting. Use mixed-effects models to analyze variance between aerobic/anaerobic treatments and report p-values with Bonferroni correction .

Q. What experimental designs are optimal for elucidating this compound’s synergistic interactions with co-applied herbicides?

  • Methodological Answer: Implement factorial designs (e.g., 3×3 matrices) testing this compound with common herbicides (e.g., glyphosate, pendimethalin). Measure weed suppression efficacy using fractional inhibitory concentration (FIC) indices. Validate results via field trials with randomized block designs and spatial autocorrelation analysis .

Q. How should computational models (e.g., QSAR, molecular docking) be validated for predicting this compound’s environmental fate?

  • Methodological Answer: Train models using existing degradation datasets (e.g., USDA-ARS databases) and validate with leave-one-out cross-validation. Compare predicted vs. observed half-lives using root-mean-square error (RMSE) and sensitivity analysis. Report model limitations, such as assumptions about microbial activity or photolysis rates .

Methodological Considerations for Data Analysis

  • Handling Non-Linear Degradation Kinetics : Use Gompertz or Weibull models instead of first-order kinetics for biphasic degradation patterns. Compare Akaike Information Criterion (AIC) values to select the best-fit model .
  • Addressing Outliers in Phytotoxicity Assays : Apply Grubbs’ test to identify outliers and justify exclusion criteria. Include raw data in supplementary materials for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.